molecular formula C22H20N2O2S B2967290 1-[(2,5-dimethylphenyl)methyl]-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione CAS No. 1326848-26-3

1-[(2,5-dimethylphenyl)methyl]-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione

Cat. No. B2967290
CAS RN: 1326848-26-3
M. Wt: 376.47
InChI Key: PWBFWORHULYRJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2,5-dimethylphenyl)methyl]-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C22H20N2O2S and its molecular weight is 376.47. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure Analysis

Researchers have extensively studied the crystal structures of similar thieno[3,2-d]pyrimidine derivatives to understand their molecular interactions, such as hydrogen bonding and π-π stacking interactions. For instance, the study by Trilleras et al. (2009) detailed the crystal structures of four 7-aryl-substituted pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones, revealing different molecular structures and crystal formations despite similar molecular frameworks (Trilleras, Quiroga, Cobo, Hursthouse, & Glidewell, 2009).

Synthesis and Applications

Several studies focus on synthesizing thieno[3,2-d]pyrimidine derivatives and exploring their potential applications. For example, Guo et al. (2003) synthesized and conducted structure-activity relationship (SAR) studies on thieno[2,3-d]pyrimidine-2,4-diones as potent GnRH receptor antagonists for treating reproductive diseases, highlighting the significance of certain substituents for receptor binding activity (Guo, Chen, Wu, Zhu, Struthers, Saunders, Xie, & Chen, 2003).

Optical and Nonlinear Optical Properties

Research by Mohan et al. (2020) on pyrimidine-based bis-uracil derivatives synthesized from condensation reactions revealed their potential in optical, nonlinear optical (NLO), and drug discovery applications. This study also utilized computational methods to assess the linear and NLO properties, indicating their efficiency as candidates for NLO device fabrications (Mohan, Choudhary, Kumar, Muhammad, Das, Singh, Al‐Sehemi, & Kumar, 2020).

Antibacterial Evaluation

A study by More et al. (2013) synthesized various substituted thieno[2,3-d]pyrimidines and evaluated them as antibacterial agents, demonstrating the synthesis process and the potential of these compounds for antibacterial applications (More, Chandra, Nargund, & Nargund, 2013).

properties

IUPAC Name

1-[(2,5-dimethylphenyl)methyl]-3-(2-methylphenyl)-4aH-thieno[3,2-d]pyrimidin-1-ium-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N2O2S/c1-14-8-9-15(2)17(12-14)13-23-19-10-11-27-20(19)21(25)24(22(23)26)18-7-5-4-6-16(18)3/h4-12,20H,13H2,1-3H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIYZMMKDEDVMBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C[N+]2=C3C=CSC3C(=O)N(C2=O)C4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N2O2S+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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